Product packaging for L-Norvaline ethyl ester HCl(Cat. No.:CAS No. 40918-51-2)

L-Norvaline ethyl ester HCl

Cat. No.: B555264
CAS No.: 40918-51-2
M. Wt: 181.66 g/mol
InChI Key: CHAJBHNQIZAJJM-RGMNGODLSA-N
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Description

Contextualization within Amino Acid Derivatives Research

L-Norvaline ethyl ester hydrochloride is a synthetically modified form of L-norvaline, an isomer of the more common amino acid valine. wikipedia.org As an amino acid derivative, it belongs to a broad class of compounds where the fundamental structure of an amino acid is altered to enhance or modify its properties for specific research applications. The primary modification in this case is the esterification of the carboxylic acid group of L-norvaline with ethanol (B145695), followed by the formation of a hydrochloride salt. This modification is significant as it protects the carboxylic acid group, a common strategy in peptide chemistry and other synthetic organic processes to prevent unwanted side reactions. encyclopedia.com The resulting ethyl ester is generally more soluble in organic solvents than its parent amino acid, which facilitates its use in a wider range of chemical reactions. chembk.com

Overview of Research Utility in Biochemical and Pharmaceutical Sciences

The utility of L-Norvaline ethyl ester hydrochloride in research is multifaceted. In biochemical studies, it serves as a tool to investigate amino acid metabolism and the function of enzymes. chembk.com Its structural similarity to other amino acids allows it to be used in studies of enzyme specificity and inhibition.

In the realm of pharmaceutical sciences, the compound is primarily recognized as a key intermediate in the synthesis of more complex molecules. google.com Its most notable application is in the preparation of certain pharmaceuticals, where it serves as a building block for the final active pharmaceutical ingredient (API). google.comgoogle.com For instance, it is a documented precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, perindopril. google.com The use of the ethyl ester form is crucial in these synthetic pathways, allowing for controlled, step-wise construction of the target drug molecule.

Historical Perspective on its Emergence in Scientific Inquiry

The emergence of L-norvaline ethyl ester hydrochloride in scientific research is intrinsically linked to the development of methods for amino acid and peptide synthesis. The foundational chemistry for its creation was laid in 1895 by Emil Fischer and Arthur Speier, who first reported the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now known as the Fischer-Speier esterification. chemistrylearner.commdpi.com This method became a cornerstone of protein and amino acid chemistry. encyclopedia.comacademie-sciences.fr

Data Tables

The following tables provide a summary of key data related to L-Norvaline ethyl ester hydrochloride.

Table 1: Physicochemical Properties of L-Norvaline Ethyl Ester Hydrochloride

Property Value Source
Molecular Formula C₇H₁₆ClNO₂ nih.gov
Molecular Weight 181.66 g/mol nih.gov
CAS Number 40918-51-2 nih.gov
Appearance White to Off-White Solid medchemexpress.com
Melting Point 104-106 °C chembk.com

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | chembk.com |

Table 2: Application in Pharmaceutical Synthesis - Perindopril Intermediate

Research Application Description Key Findings/Observations Source(s)
Synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine L-Norvaline ethyl ester hydrochloride is reacted with pyruvic acid via reductive amination to form a key intermediate for the ACE inhibitor perindopril. The reaction, using a palladium on carbon (Pd/C) catalyst, demonstrates the utility of the ester as a stable precursor in multi-step synthesis. Yields of the subsequent crystallized product vary based on reaction conditions. google.comgoogle.com

| Catalytic Hydrogenation Conditions | The process involves hydrogenation in the presence of a catalyst to facilitate the condensation reaction. | The reaction is typically carried out in an ethanol solvent under hydrogen pressure (e.g., 3-7 bar) at a controlled temperature (e.g., 40 °C). | google.comgoogle.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO2 B555264 L-Norvaline ethyl ester HCl CAS No. 40918-51-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAJBHNQIZAJJM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505010
Record name Ethyl L-norvalinate--hydrogen chloride (1/1)
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Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40918-51-2
Record name L-Norvaline, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40918-51-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-norvalinate--hydrogen chloride (1/1)
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Record name Ethyl N-(aminoiminomethyl)-N-methylglycine hydrochloride
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Synthesis and Derivatization Methodologies

Established Synthetic Pathways for L-Norvaline Ethyl Ester Hydrochloride Formation

The formation of L-Norvaline ethyl ester hydrochloride is a two-fold process that typically occurs concurrently: the esterification of the carboxylic acid and the formation of a hydrochloride salt at the amino group.

The most common method for synthesizing the ethyl ester of L-norvaline is through Fischer-Speier esterification. This reaction involves treating L-norvaline with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically hydrogen chloride (HCl). scielo.br The process generally requires heating the reaction mixture under reflux for an extended period, often up to 24 hours, to drive the equilibrium towards the formation of the ester product. scielo.br The ethanol serves as both the solvent and the reactant, while the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the ethanol. scielo.br

An alternative approach for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in an alcoholic solvent. mdpi.com In this method, the amino acid is mixed with TMSCl and the corresponding alcohol (in this case, methanol (B129727) for a methyl ester) at room temperature. mdpi.com This system provides a mild and efficient route to the desired amino acid ester hydrochloride in high yields. mdpi.com

During the Fischer esterification of L-norvaline using ethanolic hydrogen chloride, the formation of the hydrochloride salt occurs simultaneously with the esterification. scielo.br L-norvaline exists as a zwitterion, with both a negatively charged carboxylate group and a positively charged ammonium (B1175870) group. The presence of a strong acid like HCl protonates the amino group, forming an ammonium salt. scielo.br This not only increases the solubility of the amino acid in the alcohol but also protects the amino group from participating in side reactions. The final product isolated after the removal of the solvent is the stable, crystalline L-Norvaline ethyl ester hydrochloride. scielo.br

Utilization as a Building Block in Complex Chemical Synthesis

The structure of L-Norvaline ethyl ester hydrochloride, with its protected C-terminus and reactive N-terminus (once deprotected), makes it an ideal starting material for more complex molecules, especially peptides.

In peptide synthesis, L-Norvaline ethyl ester hydrochloride serves as a C-terminally protected amino acid building block. tcichemicals.com The ethyl ester group prevents the carboxylic acid from reacting while the amine of another amino acid is being coupled. The synthesis process begins with the neutralization of the hydrochloride salt to liberate the free amino group. scielo.br This is typically achieved by using a mild organic base, such as triethylamine (B128534), in a suitable solvent like methylene (B1212753) chloride. scielo.brorgsyn.org

Once the free amine of L-norvaline ethyl ester is generated, it can act as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid (e.g., an Fmoc- or Cbz-protected amino acid). This coupling reaction, often facilitated by coupling reagents, forms a new peptide bond, resulting in a dipeptide. The ester group remains intact and continues to protect the C-terminus of the growing peptide chain.

The derivatization of L-Norvaline ethyl ester hydrochloride is central to its application in developing new chemical entities, with a primary focus on oligopeptide synthesis.

The synthesis of oligopeptides containing L-norvaline relies on the iterative application of the peptide coupling steps described above. researchgate.net Starting with L-Norvaline ethyl ester hydrochloride, the peptide chain is extended one amino acid at a time. After the initial coupling to form a dipeptide, the N-protecting group (e.g., Fmoc) of the newly added amino acid is removed. The resulting dipeptide, now with a free N-terminus, can be coupled with another N-protected amino acid. This cycle of deprotection and coupling is repeated to build a longer oligopeptide chain. researchgate.net For instance, oligomers with repeating sequences such as L-norvalyl-glycyl-L-proline have been synthesized using these stepwise methods. researchgate.net The L-norvaline ethyl ester remains at the C-terminus throughout the synthesis until it is potentially hydrolyzed in a final step to yield the free carboxylic acid, if desired.

Derivatization for Novel Compound Development

Conjugation with Biologically Active Moieties

L-Norvaline ethyl ester hydrochloride serves as a versatile building block for conjugation with various biologically active molecules, a strategy often employed in medicinal chemistry to enhance the properties of a parent drug. The primary method for this conjugation involves the formation of an amide bond between the free amino group of L-norvaline ethyl ester and a carboxylic acid group on the active moiety.

The process typically begins with the neutralization of the hydrochloride salt. L-Norvaline ethyl ester hydrochloride is treated with a non-nucleophilic base, such as triethylamine or potassium carbonate, to deprotonate the ammonium group and liberate the primary amine. This free amine is a potent nucleophile, ready to react with an activated carboxylic acid.

The biologically active molecule, containing a carboxyl group, is usually "activated" to facilitate the reaction and prevent the formation of side products. Common activation methods include conversion to an acid chloride or the use of peptide coupling reagents. Once the amine is freed and the carboxyl group is activated, the two components are mixed, often in an inert solvent like methylene chloride or chloroform, to form a stable amide-linked conjugate. This approach allows for the modular synthesis of novel chemical entities where the norvaline derivative can influence factors such as cell permeability, metabolic stability, or target engagement of the active moiety.

Strategies for Stereoselective Synthesis of Related Norvaline Derivatives

The synthesis of norvaline and its derivatives with high stereochemical purity is crucial for their application in pharmaceuticals and biochemical studies. Researchers have developed several sophisticated strategies to control the stereochemistry at the α-carbon, ensuring the production of specific enantiomers.

One prominent method is a divergent, enantioselective synthetic strategy that produces non-proteinogenic, biologically active norvaline derivatives from a common intermediate. nih.gov This approach starts with the asymmetric transfer allylation of a glycine (B1666218) Schiff base, using a Corey catalyst derived from cinchonidine. nih.govresearchgate.net This key step establishes the desired stereocenter, yielding (S)-allylglycine with a high enantiomeric excess of over 97%. nih.gov This versatile intermediate can then be converted into various target molecules. For example, ozonolysis followed by reductive workup yields L-norvaline, while other oxidative cleavage methods can produce derivatives like 5-hydroxy-4-oxo-L-norvaline and γ-oxonorvaline in good yields ranging from 45% to 75%. nih.govresearchgate.net

Table 1: Asymmetric Transfer Allylation for Norvaline Derivatives

Starting Material Key Reagent/Catalyst Key Intermediate Final Products Reported Yield Enantiomeric Excess (ee) Reference
Glycine Schiff base Corey catalyst (derived from cinchonidine) (S)-allylglycine L-Norvaline, 5-hydroxy-4-oxo-L-norvaline, γ-oxonorvaline 45-75% >97% nih.gov, researchgate.net

Another effective strategy involves a highly diastereoselective, crystallization-driven, three-component Mannich reaction. researchgate.net This chromatography-free route is prized for its efficiency and use of readily available building blocks: acetone, glyoxylic acid monohydrate, and a chiral amine, (S)-(4-methoxyphenyl)ethylamine. researchgate.net The reaction constructs a highly enantiomerically enriched substituted α-amino-γ-oxopentanoic acid. researchgate.net This pivotal intermediate serves as a branching point from which L-norvaline, γ-oxonorvaline, and syn-γ-hydroxynorvaline can be accessed through chemoselective and stereoselective reduction steps. researchgate.net The enantiomeric purity of the final products is confirmed through HPLC analysis. researchgate.net

Table 2: Three-Component Mannich Reaction for Norvaline Derivatives

Component 1 Component 2 Component 3 (Chiral Amine) Key Intermediate Final Products Key Features Reference
Acetone Glyoxylic acid monohydrate (S)-(4-methoxyphenyl)ethylamine α-amino-γ-oxopentanoic acid L-Norvaline, γ-oxonorvaline, syn-γ-hydroxynorvaline Chromatography-free, Crystallization-driven, High diastereoselectivity researchgate.net

These methodologies highlight the advances in asymmetric synthesis, providing reliable pathways to enantiomerically pure norvaline derivatives essential for creating sophisticated and effective bioactive compounds.

Enzymatic and Biochemical Interactions

Arginase Inhibition Studies

L-Norvaline is a well-documented inhibitor of arginase, an enzyme that plays a critical role in the urea (B33335) cycle and in regulating the availability of L-arginine for other metabolic processes researchgate.netselleckchem.com.

L-Norvaline functions as a nonselective inhibitor of the arginase enzyme researchgate.netnih.gov. The primary mechanism of action involves the suppression of arginase activity, which catalyzes the hydrolysis of L-arginine into L-ornithine and urea nih.gov. By competitively inhibiting this enzyme, L-Norvaline effectively prevents or reduces the breakdown of L-arginine youtube.com. This competitive inhibition occurs as L-Norvaline occupies the active site of the arginase enzyme, thereby blocking access for the natural substrate, L-arginine youtube.com. This action conserves the endogenous supply of L-arginine nih.govyoutube.com. Some research has also characterized nor-valine as a non-competitive inhibitor of arginase nih.gov.

The inhibition of arginase by L-Norvaline has a significant downstream effect on the production of nitric oxide (NO). Both arginase and nitric oxide synthase (NOS) utilize the same substrate: L-arginine nih.govnih.gov. These two enzymes are in constant competition for this common substrate nih.govresearchgate.net. Typically, the activity of arginase is substantially higher than that of NOS, meaning a large portion of L-arginine is converted to ornithine and urea, which can limit the amount of L-arginine available for NO production nih.gov.

By inhibiting arginase, L-Norvaline reduces the consumption of L-arginine in the urea cycle. This action increases the bioavailability of L-arginine for nitric oxide synthase (NOS) researchgate.netnih.gov. Consequently, with more substrate available, NOS activity is enhanced, leading to increased production of nitric oxide selleckchem.comnih.gov. NO is a critical signaling molecule involved in various physiological processes, most notably vasodilation, which aids in regulating blood flow researchgate.net.

Table 1: Effect of L-Norvaline on Arginine Metabolic Pathways
EnzymeEffect of L-NorvalineSubstrateProduct(s)Biochemical Outcome
ArginaseInhibitionL-ArginineL-Ornithine + UreaDecreased Urea Production
Nitric Oxide Synthase (NOS)Indirect EnhancementL-ArginineNitric Oxide (NO) + L-CitrullineIncreased NO Production

The urea cycle is a vital metabolic pathway that occurs primarily in the liver and is responsible for converting toxic ammonia into urea for excretion wikipedia.org. Arginase catalyzes the final step of this cycle, where L-arginine is hydrolyzed to produce urea and L-ornithine wikipedia.org. The L-ornithine is then recycled for subsequent rounds of the cycle.

Angiotensin-Converting Enzyme (ACE) Inhibition Research

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance nih.gov. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II nih.gov. While the antihypertensive effects of L-Norvaline are often attributed to its role in enhancing nitric oxide production via arginase inhibition, its direct interaction with ACE is less defined in scientific literature.

Some studies on the effects of L-arginine have suggested a potential link between increased NO formation and reduced ACE activity consensus.app. However, dedicated research focusing specifically on the direct inhibitory effects of L-Norvaline ethyl ester hydrochloride on angiotensin-converting enzyme is not extensively documented. The primary mechanism cited for its cardiovascular effects remains the modulation of the L-arginine-NO pathway nih.gov.

Modulation of Amino Acid Metabolism Pathways

As an amino acid analog, L-Norvaline can interact with pathways involved in the metabolism of other amino acids, particularly those with structural similarities.

L-Norvaline is an isomer of valine, one of the three branched-chain amino acids (BCAAs) selleckchem.com. The catabolism of BCAAs is initiated by the enzyme branched-chain amino acid aminotransferase (BCAT), which transfers their amino group to α-ketoglutarate researchgate.netyoutube.com.

Effects on Glutamate (B1630785) Homeostasis

L-Norvaline, the parent amino acid of L-Norvaline ethyl ester hydrochloride, has been shown to influence glutamate homeostasis, which is critical for normal brain activity. mdpi.com Astrocytes are central to maintaining the balance of glutamate in the brain, managing its uptake and release. nih.gov Research indicates that L-norvaline can increase the production of glutamate. nih.gov This is potentially mediated through its interaction with the branched-chain amino acid aminotransferase (BCAT), an enzyme present in both neurons and glial cells. nih.gov The BCAT enzyme catalyzes the conversion of branched-chain amino acids and α-ketoglutarate into branched-chain α-keto acids and glutamate. nih.gov

Furthermore, studies in a murine model of Alzheimer's disease have demonstrated that treatment with L-norvaline can significantly increase the expression of vesicular glutamate transporters (VGLUT) in the hippocampus. nih.govnih.gov These transporters are responsible for loading glutamate into synaptic vesicles for release. The observed upregulation of VGLUT1 and VGLUT3 suggests a potential for increased vesicular storage and release of glutamate. nih.govnih.gov

ProteinFold Increase in Expression (%)Biological Function
Vesicular Glutamate Transporter 1 (VGLUT1)458%Loads glutamate into synaptic vesicles.
Vesicular Glutamate Transporter 3 (VGLUT3)349%Loads glutamate into synaptic vesicles.

Enzymatic Biocatalysis and Cascade Reactions

Enzymatic biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and efficiency. Cascade reactions involve multiple enzymes working in sequence to convert a substrate into a final product through several intermediate steps. Such systems are being explored for the synthesis of chiral chemicals like L-norvaline. nih.gov

A notable example is the development of a cascade biocatalyst system for the production of L-norvaline from a racemic mixture of DL-Norvaline. nih.gov This system employs two key enzymes: D-amino acid oxidase (DAAO) and formate dehydrogenase (FDH). The DAAO selectively oxidizes the D-enantiomer of norvaline, while the L-enantiomer remains. The FDH is used to regenerate the cofactor required by another enzyme in the cascade (an amino acid dehydrogenase) that converts the resulting keto-acid back into the desired L-norvaline, thus theoretically converting the entire racemic starting material into the pure L-enantiomer. Kinetic modeling and optimization of such cascade systems are crucial for improving conversion efficiency and product yield. nih.gov

Conversion of Ester Bonds

The ethyl ester bond in L-Norvaline ethyl ester hydrochloride can be synthesized or hydrolyzed through enzymatic catalysis. Lipases and esterases are the primary classes of enzymes responsible for catalyzing these reactions. nih.govdntb.gov.ua The enzymatic synthesis of esters, or esterification, is a greener alternative to chemical methods and is often performed in solvent-free systems to improve efficiency and environmental impact. mdpi.com

Conversely, the hydrolysis of the ester bond is a key metabolic process. In biological systems, esterase enzymes would cleave the ethyl ester bond of L-Norvaline ethyl ester. This reaction yields L-norvaline and ethanol (B145695). This process is analogous to the metabolism of other amino acid ester compounds, such as N-alpha-lauroyl-L-arginine ethyl ester (LAE), which is rapidly metabolized by hydrolysis of its ethyl ester and amide functions. nih.gov The resulting L-norvaline can then participate in normal amino acid metabolic pathways.

Racemization Processes in Enzymatic Systems

Racemization is the process of converting a single enantiomer (like L-Norvaline) into an equal mixture of both enantiomers (a racemic mixture of D- and L-Norvaline). mdpi.com The esterification of an amino acid's carboxyl group, as in L-Norvaline ethyl ester, can facilitate racemization. unipd.it The mechanism involves the removal of the proton from the alpha-carbon, which is made easier by the electron-withdrawing effect of the ester group. This forms a planar carbanion intermediate, which can then be protonated from either side, leading to a mixture of both D and L forms. mdpi.comunipd.it

This principle is exploited in dynamic kinetic resolution processes. In these systems, an enantioselective enzyme is used to selectively react with one enantiomer from a racemic mixture of amino acid esters. For example, a lipase could selectively hydrolyze the L-ester to the L-amino acid. dntb.gov.ua Simultaneously, the remaining, slower-reacting D-ester is continuously racemized back into the L-ester. unipd.it This combination of in-situ racemization and enantioselective enzymatic reaction allows for the theoretical conversion of 100% of a racemic starting material into a single, optically pure enantiomeric product. unipd.it

Cellular and Molecular Mechanisms of Action

Effects on Cellular Viability and Proliferation

The impact of L-norvaline on cell survival and growth is a critical area of investigation, with studies revealing a concentration-dependent and context-specific nature of its effects.

Research on the parent compound, L-norvaline, has demonstrated that it can decrease cell viability. researchgate.netnih.gov In vitro studies on mammalian cells have shown that L-norvaline can induce necrotic cell death at concentrations as low as 125 μM. researchgate.netnih.gov It is important to note that some researchers argue that the cytotoxicity observed at concentrations above 100-125 µM is a general characteristic of most amino acids in vitro and not a unique toxic effect of L-norvaline. nih.gov The cytotoxicity of L-Norvaline ethyl ester hydrochloride specifically has been examined in comparison to other amino acid-derived compounds, though detailed concentration-dependent data in various cell lines remains to be fully elucidated.

Table 1: In Vitro Cytotoxicity of L-Norvaline

Cell LineConcentrationObserved EffectReference
Mammalian Cells (unspecified)≥ 125 μMDecreased cell viability, necrotic cell death researchgate.netnih.gov
SH-SY5Y (Human Neuroblastoma)> 125 μMReduced cell viability nih.gov

This table presents data for the parent compound, L-norvaline.

The cytotoxic effects of L-norvaline are not absolute and can be influenced by the presence of other molecules. For instance, the toxicity of L-norvaline was found to be diminished in the presence of structurally similar "protein" amino acids. researchgate.netnih.gov This suggests that the mechanism of cytotoxicity could be related to amino acid mimicry. researchgate.netnih.gov Furthermore, when combined with L-valine, L-norvaline has been observed to be proliferative rather than cytotoxic. nih.gov In combination with L-leucine and L-isoleucine, L-norvaline showed minimal impact on cell viability. nih.gov This highlights the complexity of its interactions within a biological system.

Induction of Apoptosis in Neoplastic Cells

Beyond general cytotoxicity, L-norvaline has been investigated for its potential to induce programmed cell death, or apoptosis, particularly in cancer cells.

The caspase cascade is a central component of the apoptotic pathway. While direct evidence for L-Norvaline ethyl ester hydrochloride activating this pathway is not yet available, studies on other chemical agents with ester moieties have shown the ability to trigger apoptosis through caspase activation. For example, 3-m-bromoacetylamino benzoic acid ethyl ester has been shown to activate the apoptotic pathway specifically through caspase-9. nih.gov In the context of L-norvaline, its combination with the chemotherapeutic drug doxorubicin (B1662922) hydrochloride led to an increased apoptosis rate in 4T1 breast cancer cells, suggesting a potential role in sensitizing cancer cells to apoptosis-inducing agents. nih.gov The specific caspases involved in this synergistic effect remain a subject for further investigation.

Mitochondria play a crucial role in the initiation of the intrinsic apoptotic pathway. Research has shown that L-norvaline can cause significant alterations to mitochondrial morphology and function. researchgate.netnih.gov Studies on fatty acid ethyl esters have also demonstrated their capacity to induce mitochondrial dysfunction by uncoupling oxidative phosphorylation. nih.govnih.gov This is often linked to a concentration-dependent decrease in the respiratory control ratio. nih.govnih.gov Given that L-Norvaline ethyl ester hydrochloride is an ethyl ester derivative of an amino acid, it is plausible that it could exert similar effects on mitochondrial function, potentially leading to the release of pro-apoptotic factors.

Table 2: Effects of Related Compounds on Mitochondrial Function

CompoundCell/Tissue ModelObserved Effect on MitochondriaReference
L-NorvalineMammalian Cells (in vitro)Significant changes in mitochondrial morphology and function researchgate.netnih.gov
Fatty Acid Ethyl EstersIsolated Myocardial MitochondriaConcentration-dependent reduction of respiratory control ratio, uncoupling of oxidative phosphorylation nih.govnih.gov

This table presents data for the parent compound, L-norvaline, and related ethyl esters.

A hallmark of apoptosis is the fragmentation of DNA and characteristic changes in the nucleus. While direct studies detailing these effects for L-Norvaline ethyl ester hydrochloride are lacking, the induction of apoptosis by other compounds is often confirmed by observing DNA fragmentation. plos.orgnih.gov For instance, the use of DNA damaging drugs in cancer therapy leads to cell death through pathways that include apoptosis, which is characterized by such nuclear events. nih.gov The increased apoptosis rate observed when L-norvaline is used with doxorubicin suggests that it may contribute to the downstream events of apoptosis, which would include DNA fragmentation and nuclear condensation. nih.gov

Cell Cycle Modulation

Research into the direct effects of L-Norvaline on cell cycle progression is an emerging area. However, studies have identified its influence on key proteins that regulate the cell cycle.

Direct evidence of L-Norvaline inducing a specific S-phase blockade in the cell cycle has not been extensively documented in the available scientific literature. The cell cycle is a highly regulated process with critical checkpoints, including the transition from G1 to S phase, where the cell commits to DNA replication. nih.gov While some compounds are known to cause a double blockade at the G1-S transition and M phase, similar specific findings for L-Norvaline are not yet established. drugbank.com However, research in a murine model of Alzheimer's disease has shown that treatment with L-Norvaline resulted in a notable and statistically significant increase in cyclin E protein. nih.gov Cyclin E is a crucial component of the cell cycle machinery that complexes with cyclin-dependent kinase 2 (CDK2) to drive the transition from the G1 to the S phase. nih.gov This modulation of a key G1/S transition regulator suggests a potential influence of L-Norvaline on cell cycle dynamics, although it does not confirm an S-phase blockade.

The retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a key regulator of the G1/S cell cycle checkpoint. nih.govmdpi.com Its function is tightly controlled by its phosphorylation state. In its unphosphorylated or hypophosphorylated state during the G0 and G1 phases, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry. drugbank.commdpi.com As the cell prepares to enter the S phase, pRb is sequentially phosphorylated and inactivated by cyclin D-CDK4/6 and subsequently by cyclin E-CDK2 complexes, leading to the release of E2F and the initiation of DNA synthesis. mdpi.comyoutube.com

Currently, there is no direct research available that specifically investigates the effect of L-Norvaline or L-Norvaline ethyl ester hydrochloride on the phosphorylation status of the Retinoblastoma protein.

Neurobiological Pathway Activation

L-Norvaline has been identified as a promising neuroprotective molecule, with research pointing towards its ability to activate several beneficial neurobiological pathways. nih.govmedchemexpress.com

The primary neuroprotective mechanism of L-Norvaline is attributed to its function as an inhibitor of the enzyme arginase. nih.govmedchemexpress.com Arginase competes with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine. nih.gov By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). nih.gov NO is a critical signaling molecule in the nervous system that confers neuroprotection through several actions, including promoting vasodilation to improve blood flow to neurons and reducing their vulnerability to oxidative stress. nih.gov

In preclinical models of Alzheimer's disease, L-Norvaline treatment has demonstrated neuroprotective effects by reducing beta-amyloidosis and alleviating microgliosis, which is the activation of the brain's resident immune cells. nih.gov

L-Norvaline has been shown to positively influence synaptic plasticity by increasing the expression of several key proteins involved in the formation, maintenance, and function of synapses. In the hippocampi of a triple-transgenic mouse model of Alzheimer's disease, treatment with L-Norvaline led to elevated levels of postsynaptic density protein 95 (PSD-95), a scaffolding protein crucial for synaptic maturation and plasticity. nih.govmedchemexpress.com

Further proteomic analysis revealed significant increases in other proteins related to neuroplasticity. nih.gov

Table 1: Impact of L-Norvaline on Neuroplasticity-Related Proteins

ProteinFunctionObserved Change in ExpressionReference
Vesicular Glutamate (B1630785) Transporter 1 (VGLUT1)Packages glutamate into synaptic vesicles+458% nih.gov
Vesicular Glutamate Transporter 3 (VGLUT3)Packages glutamate into synaptic vesicles+349% nih.gov
Neuroligin-1Postsynaptic cell-adhesion molecule involved in synapse formation and maintenance+252% nih.gov
SynaptophysinA synaptic vesicle glycoprotein+50% nih.gov
Endothelial Nitric Oxide Synthase (eNOS)Enzyme producing nitric oxide in endothelial cells+68% nih.gov

Bioinformatic analysis has revealed that L-Norvaline treatment can activate a number of critical biological pathways involved in cell survival. nih.gov The inhibition of arginase and ribosomal protein S6 kinase β-1 (S6K1) are key actions of L-Norvaline that contribute to these effects. nih.gov S6K1 is a downstream effector in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.gov

Pathway enrichment analysis of proteins significantly affected by L-Norvaline treatment identified the activation of several important signaling cascades. nih.gov

Table 2: Cell Survival Pathways Activated by L-Norvaline

PathwaySignificance in Cell SurvivalReference
PI3K/AKT SignalingA central pathway that regulates cell survival, proliferation, and growth. nih.gov
ERK/MAPK SignalingPlays a crucial role in regulating cell proliferation, differentiation, and survival. nih.gov
Neuregulin SignalingInvolved in the growth and survival of various cell types, including neurons. nih.gov
PDGF SignalingPlatelet-derived growth factor signaling is important for cell growth, proliferation, and survival. nih.gov

Furthermore, L-Norvaline treatment has been found to increase the levels of RET, a receptor for Glial cell-derived neurotrophic factor (GDNF), which is known to induce cell survival mechanisms. nih.gov It also elevates the levels of Sphingosine kinase 2 (SPHK2), an enzyme that produces the neuroprotective factor sphingosine-1-phosphate (S1P). nih.gov

Anti-inflammatory Properties at the Cellular Level

While direct research on the anti-inflammatory properties of L-Norvaline ethyl ester hydrochloride at the cellular level is limited, extensive studies on its parent compound, L-Norvaline, provide significant insights into its potential mechanisms of action. The ethyl ester and hydrochloride moieties are primarily expected to influence the compound's solubility, stability, and bioavailability, while the core anti-inflammatory activity is attributed to the L-Norvaline structure. The cellular anti-inflammatory effects of L-Norvaline appear to be multifaceted, involving modulation of key enzymatic pathways and signaling cascades implicated in the inflammatory response.

One of the primary mechanisms by which L-Norvaline is thought to exert its anti-inflammatory effects is through the inhibition of the enzyme arginase. nih.govyoutube.com Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.govcapes.gov.br In inflammatory conditions, the upregulation of arginase can deplete the local L-arginine pool, thereby limiting the production of nitric oxide (NO), a key signaling molecule with complex roles in inflammation. nih.govcapes.gov.br By inhibiting arginase, L-Norvaline can increase the bioavailability of L-arginine for NOS, potentially leading to enhanced NO production. nih.govyoutube.commedchemexpress.com This restoration of NO levels can have anti-inflammatory consequences in certain cellular contexts. nih.gov

Interestingly, some research indicates that the anti-inflammatory properties of L-Norvaline can be independent of its effects on arginase and nitric oxide synthase. nih.gov Studies have demonstrated that L-Norvaline can inhibit endothelial inflammation induced by tumor necrosis factor-alpha (TNF-α) through a mechanism involving the inhibition of the ribosomal protein S6 kinase β-1 (S6K1). nih.gov S6K1 is a downstream effector in the mTOR signaling pathway, which is involved in regulating protein synthesis and has been implicated in inflammatory processes. nih.gov The inhibition of S6K1 by L-Norvaline represents a distinct anti-inflammatory pathway. nih.gov

Further evidence for the anti-inflammatory actions of L-Norvaline comes from studies on neuroinflammation. In a murine model of Alzheimer's disease, treatment with L-Norvaline was found to reduce microgliosis, the activation of microglia which are the primary immune cells of the central nervous system. nih.govnih.gov This reduction in microglial activation was associated with a decrease in the expression of the pro-inflammatory cytokine TNF-α. medchemexpress.comnih.gov The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, including many pro-inflammatory cytokines. nih.govnih.govfrontiersin.org While direct studies on L-Norvaline's effect on NF-κB are not extensively detailed in the provided results, the reduction in TNF-α suggests a potential modulation of this key inflammatory pathway.

The following table summarizes the key research findings on the cellular anti-inflammatory mechanisms of L-Norvaline:

Mechanism Effect Key Findings References
Arginase Inhibition Increases L-arginine availability for nitric oxide synthase (NOS).L-Norvaline is a known inhibitor of arginase, which can lead to increased NO production. This is proposed as a mechanism to counter endothelial dysfunction associated with inflammation. nih.govyoutube.commedchemexpress.comhsnstore.eu
S6K1 Inhibition Inhibits the activity of ribosomal protein S6 kinase β-1 (S6K1).The anti-inflammatory effects of L-Norvaline in endothelial cells stimulated with TNF-α were shown to be independent of arginase and NOS, but dependent on S6K1 inhibition. nih.gov
Reduction of Pro-inflammatory Mediators Decreases the expression of pro-inflammatory cytokines.In a mouse model of Alzheimer's disease, L-Norvaline treatment led to reduced levels of TNF-α. medchemexpress.comnih.gov
Attenuation of Microgliosis Reduces the activation of microglia in the brain.L-Norvaline treatment was found to alleviate microgliosis in the brains of transgenic mice with Alzheimer's-like pathology. nih.govnih.gov

Preclinical Efficacy and Biological Impact

Investigation in Disease Models

Research into the therapeutic potential of L-norvaline, the parent amino acid of L-Norvaline ethyl ester hydrochloride, has shown promise in preclinical models of neurodegenerative conditions, particularly Alzheimer's disease. Studies utilize transgenic mouse models that recapitulate key aspects of Alzheimer's pathology, such as amyloid-beta plaque deposition and cognitive deficits. nih.gov

In a triple-transgenic (3xTg) mouse model of Alzheimer's disease, treatment with L-norvaline demonstrated a significant reversal of cognitive impairments. nih.govnih.gov Mice receiving L-norvaline in their drinking water exhibited markedly improved spatial memory acquisition compared to their untreated counterparts. nih.govnih.gov Behavioral tests, such as spatial preference paradigms, confirmed that treated 3xTg mice spent significantly more time in the target quadrant, indicating enhanced memory retention. nih.gov These findings suggest that L-norvaline can effectively reverse existing cognitive deficits in a murine model of Alzheimer's disease. nih.govresearchgate.net

The cognitive improvements observed with L-norvaline treatment are associated with significant neuropathological changes in the brain. nih.gov Specifically, treatment led to a decline in the levels of toxic amyloid-beta (Aβ) in both oligomeric and fibrillar forms within the hippocampus. nih.govhaifa.ac.il The reduction of this Aβ burden is a key therapeutic goal in Alzheimer's disease research. researchgate.net

Furthermore, L-norvaline administration was associated with a substantial reduction in neuroinflammation. nih.gov This was evidenced by a decrease in microgliosis, the accumulation and activation of microglia, which are the primary immune cells of the central nervous system. nih.govnih.govbiorxiv.org A notable decrease in the density of Iba1 immunopositive cells (a marker for microglia) was observed in the hippocampi of treated mice. biorxiv.org The treatment also reduced the transcription levels of tumor necrosis factor (TNF), an inflammatory cytokine. nih.govresearchgate.net This alleviation of microgliosis and neuroinflammation points to a neuroprotective effect. nih.govnih.gov

ModelCompoundKey FindingAssociated OutcomeReference
Triple-Transgenic (3xTg) Mouse Model of ADL-NorvalineImproved Spatial MemoryReversal of cognitive decline. nih.govnih.gov nih.govnih.gov
Triple-Transgenic (3xTg) Mouse Model of ADL-NorvalineReduced Aβ Fibrils and OligomersDecrease in hippocampal toxic amyloid species. nih.gov nih.gov
Triple-Transgenic (3xTg) Mouse Model of ADL-NorvalineReduced MicrogliosisAlleviation of neuroinflammation in the hippocampus. nih.govbiorxiv.org nih.govbiorxiv.org
Triple-Transgenic (3xTg) Mouse Model of ADL-NorvalineIncreased Dendritic Spine DensityReversal of synaptic loss and enhanced neuroplasticity. nih.gov nih.gov

A novel anticancer tripeptide containing an L-norvaline ethyl ester moiety, identified as L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13), has been investigated for its antitumor properties. nih.govnih.gov Additionally, L-norvaline itself has been studied for its effects on cancer cell proliferation. nih.gov

In vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have demonstrated the potent antitumor efficacy of the tripeptide MF13. nih.govnih.gov In nude mice bearing human hepatocellular carcinoma (HepG2), MF13 inhibited tumor volume by over 94%. nih.gov Similarly, it showed strong antitumor effects against another human hepatocarcinoma line, Bel-7402. nih.gov The compound also inhibited the growth of human colon cancer in nude mice by more than 85% and demonstrated a response in human melanoma models comparable to that seen in colon cancer. nih.gov Research indicates that MF13's antitumor activity in a murine hepatoma model was significantly stronger than its precursor, m-sarcolysin. nih.gov The mechanism of action in these models involves the induction of irreversible apoptosis in the tumor cells. nih.govresearchgate.net

The tripeptide MF13 has shown significant antiproliferative activity across a panel of human cancer cell lines. nih.gov In a study involving seven different human hepatocellular carcinoma (HCC) cell lines, MF13 exhibited potent cytotoxicity with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.08 to 2.32 µM. nih.gov This indicates a broad efficacy against various liver cancer cell subtypes. The mechanism for this cytotoxicity involves the induction of apoptosis, confirmed by observations of nuclear fragmentation and DNA degradation in the treated tumor cells. nih.gov

Separately, L-norvaline has been shown to inhibit the proliferation of 4T1 breast cancer cells. nih.gov Its effect was most pronounced when used in combination with the chemotherapy drug doxorubicin (B1662922) hydrochloride, resulting in the lowest proliferation rates and an increased rate of apoptosis compared to either agent used alone. nih.gov

CompoundCancer ModelFindingDetailsReference
MF13Human Hepatocellular Carcinoma (HepG2) XenograftTumor Growth Inhibition>94% inhibition of tumor volume in nude mice. nih.gov nih.gov
MF13Human Colon Cancer XenograftTumor Growth Inhibition>85% inhibition of tumor volume in nude mice. nih.gov nih.gov
MF13Human Hepatocellular Carcinoma Cell Lines (Panel of 7)CytotoxicityIC50 values in the range of 0.08–2.32 µM. nih.gov nih.gov
L-Norvaline4T1 Breast Cancer CellsInhibition of ProliferationSignificantly inhibited cell proliferation, especially in combination with Doxorubicin. nih.gov nih.gov

Oncological Research and Antitumor Activity

Selectivity Profile in Cancer Cells versus Healthy Cells

A key area of oncology research is the development of compounds that can selectively target cancer cells while sparing healthy, non-cancerous cells. The selectivity of a compound is often expressed as a selectivity index, which compares the concentration required to inhibit cancer cell growth (e.g., IC50) to the concentration that is toxic to normal cells. A selectivity index greater than 1.0 suggests a compound is more active against cancer cells. medchemexpress.com

Research has been conducted on L-prolyl-L-m-[bis(chloroethyl)amino]-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13), a tripeptide that contains L-norvaline ethyl ester as a component. Studies have evaluated its cytotoxic activity across a range of cancer cell lines and compared it to its effect on normal human cells.

The inhibitory concentration (ID50) values for MF13 were determined for numerous human and murine cancer cell lines. nih.gov Against various leukemias and lymphomas, the ID50 ranged from 0.5 to 0.9 µM. nih.gov For human solid tumors, including prostate, kidney, colon, melanoma, and breast cancer, the ID50 values were found to be between 0.4 and 2.1 µM. nih.gov In contrast, MF13 demonstrated significantly lower cytotoxicity against healthy human peripheral blood lymphocytes, with an ID50 of 13.3 µM in non-stimulated cells and 11 µM in phytohemagglutinin-stimulated cells. nih.govaacrjournals.org At concentrations that were lethal to tumor cells, MF13 did not induce apoptosis in these healthy lymphocytes. nih.gov

This differential effect highlights a selective action against malignant cells. The data indicates that MF13 is substantially more potent against a variety of cancer cell types than against normal lymphocytes, a crucial characteristic for a potential chemotherapeutic agent. nih.gov

Table 1: Cytotoxicity Profile of MF13 in Cancer vs. Healthy Human Cells

Cell TypeDescriptionID50 (µM)Source
Cancer Cells
Human Leukemias & Lymphomas0.5 - 0.9 nih.gov
Human Solid Tumors (Prostate, Kidney, etc.)0.4 - 2.1 nih.gov
Healthy Cells
Human Peripheral Blood Lymphocytes (Non-stimulated)13.3 nih.govaacrjournals.org
Human Peripheral Blood Lymphocytes (Stimulated)11.0 nih.govaacrjournals.org

Metabolic Disorder Research

While direct research focusing on L-Norvaline ethyl ester hydrochloride in metabolic disorders is limited, studies on its parent compound, L-Norvaline , provide insight into its potential role in this area. L-Norvaline is known to be an inhibitor of the enzyme arginase, which is involved in the urea (B33335) cycle and plays a role in various metabolic complications. researchgate.net

One study investigated the effects of L-Norvaline in a rat model of metabolic syndrome induced by a high-fat diet and fructose. researchgate.net The administration of L-Norvaline was found to significantly alleviate abnormalities associated with the condition. researchgate.net The research noted that L-Norvaline treatment also led to an improvement in the histo-architecture of pancreatic cells in these hyperlipidemic diabetic rats. researchgate.net

Furthermore, derivatives such as L-Norvaline methyl ester hydrochloride and L-Norvaline tert-butyl ester hydrochloride are noted to be utilized as building blocks in the synthesis of pharmaceuticals targeting metabolic disorders. chemimpex.comchemimpex.com These compounds are employed in biochemical research to study amino acid metabolism, which can provide insights into new therapeutic strategies for various diseases. chemimpex.com

In Vivo Assessment of Biological Pathways

The in vivo biological effects of the tripeptide L-prolyl-L-m-[bis(chloroethyl)amino]-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) have been assessed in animal models. These studies confirm that one of the primary biological pathways through which MF13 exerts its anticancer effect is the induction of apoptosis. nih.govnih.gov

In a study involving mice with advanced EL4 leukemic ascites, subcutaneous treatment with MF13 resulted in extensive apoptosis of the tumor cells. nih.gov This was confirmed by observing DNA degradation patterns identical to those seen in in vitro experiments, ultimately leading to complete tumor regression in all treated mice. nih.govaacrjournals.org

Further in vivo research demonstrated the efficacy of MF13 against various solid tumors in murine models. It inhibited the growth of human colon cancer in nude mice by over 85%. nih.gov The compound's action was dose-dependent, and at higher initial amounts, it induced complete tumor regression in 20% of the animals. nih.gov Similar responses were observed in models of human melanoma and murine hepatoma. nih.gov The mechanism of action in the peritoneal cavity of treated mice was confirmed to be irreversible apoptosis, characterized by DNA fragmentation. nih.gov

Table 2: Summary of In Vivo Assessment of MF13

Animal ModelTumor TypeKey Biological Pathway OutcomeSource
MiceAdvanced EL4 Leukemic AscitesExtensive apoptosis, DNA degradation, complete tumor regression. nih.govaacrjournals.org
Nude MiceHuman Colon CancerInhibition of tumor growth (>85%), dose-dependent regression. nih.gov
Nude MiceHuman MelanomaResponse similar to colon cancer. nih.gov
MiceMurine HepatomaStronger activity than its precursor, m-sarcolysin. nih.gov

Applications in Advanced Research and Therapeutics

Pharmaceutical Development Perspectives

The journey of a drug from a promising chemical entity to a therapeutic agent is fraught with challenges, including poor solubility, low bioavailability, and off-target effects. L-Norvaline ethyl ester hydrochloride presents several advantageous properties that are being explored to overcome these hurdles in pharmaceutical development.

Exploration in Drug Formulation

In the realm of drug formulation, L-Norvaline ethyl ester hydrochloride is investigated for its potential to improve the characteristics of pharmaceutical preparations. nih.gov Its favorable solubility profile makes it an attractive component for easier incorporation into a variety of dosage forms. nih.gov As a derivative of an amino acid, it can be used as a building block in the synthesis of more complex pharmaceutical agents, particularly those aimed at metabolic disorders. researchgate.nettcichemicals.comchemimpex.comchemimpex.com The esterification of L-norvaline to its ethyl ester form is a strategic modification that can influence its physicochemical properties, which is a key consideration in developing effective drug delivery systems.

Design of Prodrugs

A key strategy in modern pharmaceutical science is the design of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often employed to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

L-Norvaline ethyl ester hydrochloride is explored as a promoiety in the design of prodrugs to enhance the bioavailability of parent drugs. nih.gov The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug at the desired site of action. This strategy has been successfully employed with other amino acid esters, such as the L-valyl ester of acyclovir (B1169) (valacyclovir), which significantly increases the oral bioavailability of the parent antiviral drug. mdpi.commdpi.com The improved bioavailability is often attributed to the recognition and transport of the amino acid ester prodrug by specific transporters in the intestine, such as the peptide transporter 1 (PEPT1). mdpi.commdpi.com By extension, L-norvaline, being an isomer of valine, suggests that its ethyl ester derivative could leverage similar transport mechanisms to improve the pharmacological properties of conjugated drugs. researchgate.netmdpi.com The use of amino acid esters in prodrugs can also prevent the rapid metabolism of the parent drug, thereby prolonging its therapeutic effect. researchgate.net

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing systemic toxicity. The use of amino acid esters like L-Norvaline ethyl ester hydrochloride is a promising strategy for achieving this goal. researchgate.net A key mechanism for this targeted approach is the utilization of carrier-mediated transport systems. mdpi.com For instance, amino acid transporters and peptide transporters, which are often overexpressed in specific tissues or tumors, can be exploited to deliver drugs conjugated to amino acid esters. nih.govmdpi.com

The PEPT1 transporter, for example, is expressed in the small intestine and can facilitate the uptake of amino acid ester prodrugs. mdpi.commdpi.com This transporter-mediated uptake can be significantly more efficient than passive diffusion for certain drugs. Research on various amino acid ester prodrugs has demonstrated the feasibility of this approach for delivering anticancer and antiviral agents. mdpi.commdpi.com While direct studies on L-Norvaline ethyl ester hydrochloride for targeted delivery are emerging, the principles established with structurally similar amino acid esters provide a strong rationale for its potential in this area. researchgate.netnih.gov This strategy allows for the design of prodrugs that are selectively taken up by target cells, leading to a higher concentration of the active drug where it is needed most. mdpi.comnih.govresearchgate.net

Identification of Novel Therapeutic Targets

A significant aspect of the research surrounding L-Norvaline and its derivatives, including L-Norvaline ethyl ester hydrochloride, is the identification and modulation of novel therapeutic targets. The parent compound, L-norvaline, is a known inhibitor of the enzyme arginase. researchgate.netchemimpex.comsigmaaldrich.com Arginase plays a crucial role in the urea (B33335) cycle by converting L-arginine to urea and L-ornithine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses.

Furthermore, L-Norvaline has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), an enzyme involved in cell growth, proliferation, and survival. sigmaaldrich.com This suggests that L-norvaline and its derivatives could have potential applications in diseases characterized by abnormal cell proliferation.

Interestingly, L-Norvaline ethyl ester hydrochloride itself has been identified as an angiotensin-converting enzyme (ACE) inhibitor. achemblock.com ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a well-established therapeutic strategy for hypertension and heart failure. The identification of these distinct molecular targets for L-norvaline and its ethyl ester derivative underscores their potential for the development of new therapies for a range of conditions.

Compound/DerivativeIdentified Therapeutic Target(s)Potential Therapeutic Area
L-NorvalineArginase researchgate.netchemimpex.comsigmaaldrich.comCardiovascular diseases, Erectile dysfunction
L-Norvalinep70 ribosomal S6 kinase 1 (p70S6K1) sigmaaldrich.comCancer, Inflammatory diseases
L-Norvaline ethyl ester hydrochlorideAngiotensin-Converting Enzyme (ACE) achemblock.comHypertension, Heart failure

Role as a Biochemical Research Tool

Beyond its direct therapeutic potential, L-Norvaline ethyl ester hydrochloride serves as a valuable tool in biochemical research. nih.gov Its ability to act as an enzyme inhibitor allows researchers to probe the function of specific metabolic pathways. researchgate.nettcichemicals.comchemimpex.com For example, by inhibiting arginase, it can be used to study the physiological and pathophysiological roles of nitric oxide in various experimental models. nih.gov

As a derivative of a non-proteinogenic amino acid, it is also utilized in studies of amino acid metabolism and protein synthesis to better understand cellular functions. nih.govresearchgate.nettcichemicals.com The ethyl ester modification can facilitate its transport across cell membranes, making it a useful compound for in vitro studies. Researchers employ this compound to investigate the implications of metabolic dysregulation in various diseases, which can provide insights that lead to the development of new therapeutic strategies. tcichemicals.comchemimpex.com

Probing Amino Acid Metabolism

Beyond its specific role in studying the arginase pathway, L-Norvaline ethyl ester hydrochloride is used more broadly to probe amino acid metabolism. chembk.comchemimpex.com Amino acids and their derivatives are recognized for their roles in numerous physiological activities, and compounds like L-Norvaline ethyl ester hydrochloride serve as tools to unravel these complex interactions. medchemexpress.com

In research settings, this compound helps in understanding cellular functions and metabolic pathways related to amino acid and protein synthesis. chemimpex.com For example, studies on pulmonary fibrosis have used L-norvaline in combination with L-arginine to observe dynamic changes in arginine metabolism, tracking levels of related amino acids like citrulline, ornithine, and proline to evaluate the progression of the disease. nih.gov This demonstrates its utility in tracking the metabolic flux and interplay between different amino acid pathways under pathological conditions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for designing and optimizing new therapeutic agents. nih.gov These studies systematically alter the chemical structure of a molecule to understand which parts are essential for its biological effects. scienceopen.commdpi.com

Investigating Structural Requirements for Biological Interactions

In the context of arginase inhibition, SAR studies are crucial for developing more potent and specific inhibitors. nih.gov While L-norvaline itself is a relatively simple inhibitor, its structure provides a scaffold for modification. Researchers investigate how changes to the amino acid side chain, the carboxyl group (e.g., esterification to form L-Norvaline ethyl ester), and the amino group affect the molecule's ability to bind to the active site of arginase or other enzymes. nih.gov

For example, comparing the inhibitory activity of L-norvaline with its analogs helps to delineate the structural requirements for effective arginase inhibition. Studies have compared various arginase inhibitors, including L-norvaline, Nω-hydroxy-L-arginine (L-NOHA), and Nω-hydroxy-nor-L-arginine (nor-NOHA), to assess their effects and specificity. nih.gov Such comparisons revealed that nor-NOHA is a significantly more potent arginase inhibitor than L-NOHA. nih.gov

The table below illustrates a conceptual SAR based on findings from related arginase inhibitor studies. It demonstrates how modifications to the parent structure of an amino acid analog can influence its biological activity.

CompoundKey Structural FeatureRelative Potency/EffectReference
L-Norvaline Straight-chain amino acidBaseline arginase inhibitor caymanchem.com
L-Norvaline ethyl ester Esterified carboxyl groupAltered cell permeability for intracellular studies chembk.com
L-NOHA Hydroxylated guanidino group (L-arginine analog)Arginase inhibitor, also a NOS substrate nih.gov
nor-NOHA L-NOHA analog based on norvaline structureMore potent arginase inhibitor, not a NOS substrate nih.gov

This comparative analysis is essential for identifying which molecular features contribute to potent and selective enzyme inhibition, guiding the development of new research tools and potential therapeutics. scienceopen.comnih.gov The ethyl ester group in L-Norvaline ethyl ester hydrochloride, for instance, is a modification designed to facilitate its use in experimental systems by potentially enhancing its uptake into cells, thereby allowing for a more direct study of intracellular arginase activity. chembk.com

Analytical and Bioanalytical Methodologies for Research

Quantitative Determination in Research Matrices

Accurate quantification of L-Norvaline ethyl ester hydrochloride is fundamental to understanding its behavior in research models. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques utilized for this purpose, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of L-Norvaline ethyl ester hydrochloride. Reversed-phase HPLC (RP-HPLC) is commonly employed, leveraging a nonpolar stationary phase (like C18) and a polar mobile phase.

For quantitative analysis, detection is typically achieved using a UV detector. Since L-Norvaline ethyl ester hydrochloride lacks a strong chromophore, detection can be performed at low wavelengths (around 200-210 nm) or after derivatization with a UV-absorbing agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). A study on the related compound L-valine methyl ester hydrochloride utilized derivatization with FMOC-Cl, allowing for sensitive detection at 262 nm researchgate.net. The method demonstrated good linearity and recovery, showcasing a common strategy for quantifying amino acid esters that lack inherent UV absorbance researchgate.net.

A typical HPLC method for the analysis of a related amino acid ester, glycine (B1666218) methyl ester, involves a Primesep 100 column with a mobile phase of acetonitrile and water (5/95) containing 0.5% phosphoric acid, with UV detection at 200 nm sielc.com. Such methods are essential for quality control in chemical synthesis and for determining the concentration of the compound in non-biological research matrices.

Table 1: Representative HPLC Method Parameters for Amino Acid Ester Analysis

ParameterExample ConditionPurpose
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water with acid modifier (e.g., H₃PO₄)Elution of the analyte from the column.
Detection UV at low wavelength (e.g., 200 nm) or post-derivatization (e.g., 262 nm)Signal generation for quantification.
Flow Rate 1.0 mL/minControls the speed of the separation.
Temperature Ambient or controlled (e.g., 40°C)Ensures reproducibility of retention times.

For the quantification of L-Norvaline ethyl ester hydrochloride in complex biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity chemicalbook.commst.edu. This technique couples the separation power of HPLC with the precise detection capabilities of mass spectrometry.

In a validated LC-MS method developed for pharmacokinetic studies, L-Norvaline ethyl ester hydrochloride was quantified simultaneously with other compounds gcmkadapa.ac.in. The analysis was performed in multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. For L-Norvaline ethyl ester hydrochloride, this transition was identified as m/z 146.1 → 118.1 gcmkadapa.ac.in.

Method validation for such assays is critical and typically assesses parameters like specificity, linearity, sensitivity, precision, and accuracy according to regulatory guidelines chemicalbook.com. The reported method demonstrated excellent system suitability, with a percent relative standard deviation (%RSD) of 1.9 for replicate injections of L-Norvaline ethyl ester hydrochloride. The sensitivity of the method was established with a limit of quantification (LOQ) of 1.8 µg/mL gcmkadapa.ac.in. These performance characteristics ensure that the data generated are reliable for bioanalytical research.

Table 2: Published LC-MS/MS Parameters for L-Norvaline Ethyl Ester Hydrochloride

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), Positive gcmkadapa.ac.in
Monitoring Mode Multiple Reaction Monitoring (MRM) gcmkadapa.ac.in
Precursor Ion (m/z) 146.1 gcmkadapa.ac.in
Product Ion (m/z) 118.1 gcmkadapa.ac.in
System Suitability (%RSD) 1.9 gcmkadapa.ac.in
Limit of Quantification (LOQ) 1.8 µg/mL gcmkadapa.ac.in

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of L-Norvaline ethyl ester hydrochloride. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the proton environment of the molecule. For a similar compound, L-valine ethyl ester hydrochloride, characteristic signals include those for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the alpha-proton, and the protons of the amino acid side chain researchgate.net. For L-Norvaline ethyl ester hydrochloride, one would expect to see signals corresponding to the propyl side chain (CH₃-CH₂-CH₂-), the alpha-proton (α-CH), the amine protons (-NH₃⁺), and the ethyl ester protons (-O-CH₂-CH₃). ¹³C NMR would similarly show distinct signals for each unique carbon atom in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. As an ester, L-Norvaline ethyl ester hydrochloride is expected to show a characteristic strong carbonyl (C=O) stretching absorption band around 1730-1750 cm⁻¹. Other key peaks include two distinct C-O stretching bands between 1300 and 1000 cm⁻¹ and N-H bending vibrations from the protonated amine group spectroscopyonline.com.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. As seen in LC-MS/MS analysis, the protonated molecule [M+H]⁺ gives a precursor ion at m/z 146.1, corresponding to the free base form (L-Norvaline ethyl ester, C₇H₁₅NO₂) gcmkadapa.ac.infda.gov.

Methodologies for Enantiomeric Purity Assessment

Since L-Norvaline ethyl ester hydrochloride is a chiral compound, verifying its enantiomeric purity is critical, as the biological activity of enantiomers can differ significantly.

One of the classical methods to assess enantiomeric purity is by measuring the specific optical rotation of the compound. For L-Norvaline ethyl ester hydrochloride, a specific rotation value has been reported in the range of +8.0 to +10.0 degrees (c=2 in H₂O), confirming the presence of the L-enantiomer tcichemicals.com.

A more precise and quantitative technique is chiral High-Performance Liquid Chromatography (HPLC). This method uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for the detection and quantification of even small amounts of the undesired enantiomer yakhak.orgsigmaaldrich.com. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are effective for separating the enantiomers of amino acid esters yakhak.orgresearchgate.net. To enhance chromatographic performance and detection, the amino acid ester is often derivatized, for instance with N-fluorenylmethoxycarbonyl (FMOC), prior to analysis researchgate.net. This approach has been successfully applied to determine enantiomeric impurities in various commercially available L-amino acid esters, with impurity levels found to be as low as 0.03–0.58% researchgate.net.

Table 3: Methods for Enantiomeric Purity Assessment

MethodPrincipleTypical Application/Finding
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule in solution.Confirmation of the bulk enantiomeric form. A specific rotation of +8.0 to +10.0° is reported for the L-enantiomer.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation.Precise quantification of enantiomeric excess or impurity. Often requires derivatization (e.g., FMOC) for detection.

Future Research Directions and Translational Perspectives

Unexplored Biological Pathways and Interactions

The primary known mechanism of action for L-Norvaline, the parent compound of L-Norvaline ethyl ester hydrochloride, is the inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-Norvaline effectively increases the bioavailability of L-arginine for NO production, a critical signaling molecule in various physiological processes, including vasodilation and immune responses. nih.govmedchemexpress.com However, the full spectrum of its biological interactions, particularly those independent of arginase inhibition, warrants deeper investigation.

Recent in vitro studies on L-norvaline have indicated potential mitochondrial dysfunction and cytotoxicity at higher concentrations, suggesting that its biological effects may extend beyond simple arginase inhibition. nih.gov These findings open up new avenues of research into the arginase-independent pathways that L-Norvaline and its esterified form may influence. It is plausible that L-Norvaline ethyl ester hydrochloride could interact with other cellular components, such as various protein kinases or histone deacetylases, thereby modulating signaling cascades and gene expression. For instance, reports on the parent compound, L-norvaline, suggest it may act as a substrate for branched-chain amino acid aminotransferase (BCAT), which is present in neuronal and glial cells. nih.gov This interaction could influence glutamate (B1630785) homeostasis in the brain. nih.gov

Furthermore, the transport of L-Norvaline ethyl ester hydrochloride across cell membranes is an area that requires clarification. Understanding its interaction with specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) which is overexpressed in certain cancers, could reveal novel therapeutic targets and strategies. nih.gov The ethyl ester moiety enhances the lipophilicity of L-norvaline, which may alter its cellular uptake, distribution, and metabolism compared to the parent compound, leading to a unique pharmacological profile that is yet to be fully characterized.

Potential for Combination Therapies

The therapeutic efficacy of L-Norvaline ethyl ester hydrochloride may be significantly enhanced when used in combination with other pharmacological agents. The synergistic potential of such combinations is a promising area for future research.

Given its mechanism of action, combining L-Norvaline ethyl ester hydrochloride with drugs that also promote nitric oxide signaling is a logical approach. For instance, co-administration with phosphodiesterase-5 (PDE5) inhibitors, such as sildenafil (B151) or tadalafil, could lead to a more pronounced and sustained vasodilation, which would be beneficial in conditions like erectile dysfunction and pulmonary hypertension.

Another promising combination is with angiotensin-converting enzyme (ACE) inhibitors, such as lisinopril (B193118) or captopril. nih.gov Preclinical studies combining lisinopril with L-arginine have shown promise in slowing the progression of certain kidney diseases. nih.gov Investigating a similar combination with L-Norvaline ethyl ester hydrochloride could reveal enhanced renoprotective effects.

The co-administration with L-citrulline also presents a compelling therapeutic strategy. L-citrulline is a precursor to L-arginine and its supplementation has been shown to effectively increase plasma L-arginine levels and improve endothelial function. nih.govnih.govjci.orgresearchgate.netnih.govmdpi.com A combination of L-Norvaline ethyl ester hydrochloride and L-citrulline could potentially create a powerful synergistic effect on NO production by both increasing the substrate availability (L-citrulline) and preventing its depletion by arginase (L-Norvaline ethyl ester hydrochloride). nih.govnih.govjci.org

In the context of cancer therapy, a recent study demonstrated that combining an arginase inhibitor (L-Norvaline) with ADI-PEG 20, a form of arginine deiminase, significantly enhanced anti-cancer immune responses by increasing the infiltration of CD8+ T cells and dendritic cells into tumors. nih.gov This highlights the potential of L-Norvaline ethyl ester hydrochloride as an adjunct in cancer immunotherapy, warranting further investigation in preclinical cancer models, such as melanoma. nih.gov

Development of Advanced Analytical Techniques for Research Monitoring

To thoroughly investigate the pharmacokinetics, pharmacodynamics, and metabolic fate of L-Norvaline ethyl ester hydrochloride, the development of advanced and validated analytical techniques is paramount.

Currently, there is a need for robust and sensitive methods for the quantification of L-Norvaline ethyl ester hydrochloride in various biological matrices, such as plasma, tissues, and urine. While a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been mentioned for its detection as an impurity, a fully validated UPLC-MS/MS method for its bioanalysis in human or animal plasma is a critical next step. mdpi.comgcmkadapa.ac.innih.govnih.gov Such a method would be invaluable for preclinical and potential clinical studies to accurately determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Capillary electrophoresis (CE) represents another powerful technique for the analysis of amino acid derivatives. nih.govchromatographyonline.comresearchgate.netmdpi.com The development of enantioselective separation methods using micellar electrokinetic chromatography (MEKC) could be particularly useful for studying the stereospecific interactions and disposition of L-Norvaline ethyl ester hydrochloride. researchgate.net

Furthermore, the creation of novel biosensors for the real-time monitoring of L-Norvaline levels could revolutionize its research. Enzymatic biosensors, which utilize enzymes as the biological recognition element, could be designed to be highly specific for L-norvaline. wjarr.comresearchgate.netresearchgate.netnih.govmdpi.com The development of amperometric or potentiometric biosensors would allow for rapid and continuous measurement of the compound's concentration in vitro and potentially in vivo, providing dynamic insights into its metabolic effects.

Translational Research Opportunities from Preclinical Findings

Translating promising preclinical findings into clinical applications is the ultimate goal of biomedical research. For L-Norvaline ethyl ester hydrochloride, several areas present significant translational opportunities.

The neuroprotective effects of L-norvaline observed in preclinical models of ischemic stroke and Alzheimer's disease suggest a strong potential for its clinical development in neurology. nih.gov Further studies using L-Norvaline ethyl ester hydrochloride in models of traumatic brain injury and experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, could broaden its neurotherapeutic potential. nih.govresearchgate.netresearchgate.net

In the cardiovascular realm, the ability of L-norvaline to improve nitric oxide bioavailability points towards its utility in treating conditions characterized by endothelial dysfunction. Preclinical investigations in models of myocardial ischemia-reperfusion injury and peripheral artery disease, including critical limb ischemia, are warranted to establish the therapeutic efficacy of the ethyl ester form. gcmkadapa.ac.innih.govnih.gov

The emerging role of arginase in tumor immune evasion opens up exciting possibilities for L-Norvaline ethyl ester hydrochloride in oncology. nih.gov As an arginase inhibitor, it could be explored as an immunomodulatory agent to enhance the efficacy of existing cancer immunotherapies, particularly in solid tumors like melanoma where immune suppression is a significant barrier to treatment. mdpi.comnih.gov

The successful translation of these preclinical findings will depend on rigorous, well-designed studies that specifically utilize L-Norvaline ethyl ester hydrochloride to fully characterize its unique pharmacological properties and establish a clear path toward clinical evaluation.

Q & A

Q. What are the optimal synthesis routes for L-Norvaline ethyl ester hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : L-Norvaline ethyl ester hydrochloride can be synthesized via two primary routes:
  • Route 1 : Reaction with SOCl₂, yielding 92.4% .
  • Route 2 : Reaction with HCl, yielding 83.5% .
    A third method using D001 macroporous strong acidic cation exchange resin as a catalyst achieves 85.3% yield . Key factors affecting yield include reagent purity, reaction temperature, and catalyst efficiency. Optimization should prioritize minimizing side reactions (e.g., ester hydrolysis) and selecting solvents compatible with acidic conditions.

Q. How is L-Norvaline ethyl ester hydrochloride characterized for purity and structural confirmation?

  • Methodological Answer :
  • Purity Analysis : High-performance liquid chromatography (HPLC) or titration (>98.0% purity reported) .
  • Structural Confirmation :
  • Melting Point : 109°C (observed in TCI America SDS) .
  • Spectroscopy : NMR (¹H/¹³C) and FTIR to confirm ester and hydrochloride functional groups.
  • Mass Spectrometry : Molecular weight verification (theoretical: 209.71 g/mol for the tert-butyl ester analog; adjust for ethyl ester) .

Q. What are the primary research applications of this compound in biocatalysis?

  • Methodological Answer : L-Norvaline ethyl ester hydrochloride serves as a substrate in tandem biocatalytic reactions . For example:
  • Enzyme Cascades : Proline-specific enzymes (Pro) hydrolyze its ester bond to release ethanol, which alcohol dehydrogenase (ADH) oxidizes to acetaldehyde with NAD⁺/NADH cycling .
  • Experimental Design : Use gas chromatography (GC) to quantify acetaldehyde production and monitor reaction kinetics .

Advanced Research Questions

Q. How does encapsulation in multi-shelled metal-organic frameworks (MOFs) enhance its role in tandem biocatalytic reactions?

  • Methodological Answer :
  • MOF Advantages : Multi-shelled ZIF-8 MOFs spatially compartmentalize enzymes (e.g., Pro and ADH), preventing proteolytic degradation and improving substrate diffusion (7.2 Å molecular diameter of L-norvaline ethyl ester hydrochloride matches MOF pore accessibility) .
  • Performance Metrics : Encapsulation increases acetaldehyde yield by 13.5–15.4× compared to free enzymes, attributed to proximity effects and reduced intermediate diffusion barriers .
  • Validation : Compare catalytic activity using GC and control experiments with single-shell MOFs or unencapsulated enzymes .

Q. What methodological considerations address discrepancies in synthesis yields across different routes?

  • Methodological Answer :
  • Yield Variability : SOCl₂-based synthesis (92.4%) outperforms HCl (83.5%) due to higher reactivity, but HCl is safer for large-scale use .
  • Troubleshooting :
  • Side Reactions : Monitor pH to avoid ester hydrolysis; use anhydrous conditions.
  • Catalyst Efficiency : D001 resin offers recyclability but requires optimization of resin activation and reaction time .
  • Data Validation : Cross-reference yields with independent replicates and purity assessments (e.g., HPLC) to rule out batch-specific impurities .

Q. What safety protocols are essential when handling L-Norvaline ethyl ester hydrochloride, given limited toxicity data?

  • Methodological Answer :
  • Exposure Control : Use fume hoods (engineering controls) and PPE (gloves, lab coats, safety goggles) to prevent inhalation or dermal contact .
  • Storage : Store in sealed containers at room temperature, away from oxidizers .
  • Disposal : Incinerate in EPA-compliant facilities; avoid environmental release due to unknown ecotoxicity .
  • Precautionary Principle : Assume acute toxicity (despite limited data) and implement spill protocols (neutralize with inert absorbents, avoid water flushing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.